
ONC212: A Technical Guide to the Dual Agonist
of ClpP and GPR132

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ONC212

Cat. No.: B609752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ONC212 is a second-generation small molecule of the imipridone class, demonstrating potent

anti-cancer activity across a broad spectrum of solid and hematological malignancies.[1][2][3]

Its unique mechanism of action stems from its function as a dual agonist, simultaneously

targeting the mitochondrial caseinolytic protease P (ClpP) and the orphan G protein-coupled

receptor 132 (GPR132).[1] Engagement of these two distinct targets initiates parallel and

complementary signaling cascades that converge to induce profound cellular stress, metabolic

disruption, and ultimately, apoptotic cell death in cancer cells. This technical guide provides an

in-depth exploration of ONC212's core mechanisms, supported by quantitative data, detailed

experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Dual Agonism
ONC212 exerts its anti-neoplastic effects by concurrently activating two distinct proteins that

are often overexpressed or dysregulated in cancer cells: the mitochondrial protease ClpP and

the cell surface receptor GPR132.[1]

ClpP Hyperactivation and Mitochondrial Dysfunction
The human mitochondrial ClpP protease, in conjunction with its regulatory ATPase chaperone

ClpX, forms the ClpXP complex. This complex is essential for maintaining mitochondrial
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proteostasis by degrading misfolded or damaged proteins.

ONC212 acts as a potent allosteric agonist of ClpP. It binds directly to the ClpP barrel, inducing

a conformational change that hyperactivates its proteolytic function, bypassing the need for the

ClpX chaperone. This uncontrolled activation leads to the indiscriminate degradation of various

mitochondrial protein substrates, including essential components of the electron transport chain

(ETC) and proteins involved in oxidative phosphorylation (OXPHOS).

The downstream consequences of ClpP hyperactivation are severe mitochondrial dysfunction,

characterized by:

Impaired oxidative phosphorylation and decreased ATP production.

Disruption of mitochondrial structure and function.

Induction of the mitochondrial unfolded protein response and integrated stress response

(ISR).

Initiation of the intrinsic apoptotic pathway.

This mechanism selectively targets cancer cells, which are often more reliant on oxidative

phosphorylation and have higher levels of mitochondrial stress, providing a therapeutic window.
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ONC212-mediated hyperactivation of the mitochondrial protease ClpP.

GPR132 Agonism and Integrated Stress Response
GPR132, also known as G2A, is an orphan G protein-coupled receptor that functions as a

sensor for extracellular signals like lactate and pH changes. It has been identified as a tumor
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suppressor in certain contexts, and its expression is often elevated in hematological

malignancies like acute myeloid leukemia (AML).

ONC212 is a selective and potent agonist of GPR132, binding to and activating the receptor at

nanomolar concentrations. GPR132 activation by ONC212 primarily initiates Gαq signaling.

This triggers a cascade of downstream events, most notably the powerful induction of the

Integrated Stress Response (ISR). The ISR is a central cellular pathway that responds to

various stressors and, when persistently activated, can lead to apoptosis. Key effectors in this

pathway induced by ONC212 include ATF4 and its downstream target CHOP, which promotes

cell death.
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ONC212 signaling pathway via GPR132 agonism.

Convergent Signaling and Synergistic Cytotoxicity
The dual engagement of ClpP and GPR132 by ONC212 creates a powerful, multi-pronged

attack on cancer cells. The mitochondrial stress induced by ClpP hyperactivation and the
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broader cellular stress from GPR132-mediated ISR activation converge to overwhelm cellular

survival mechanisms. This dual-pathway activation leads to synergistic anti-cancer effects,

including the inhibition of pro-survival Ras signaling and a profound induction of apoptosis. The

requirement for both targets is underscored by findings that knockout of either ClpP or GPR132

can confer resistance to ONC212.
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Convergence of ONC212-activated pathways leading to apoptosis.

Quantitative Data
ONC212 demonstrates significantly greater potency than its parent compound, ONC201. Its

anti-proliferative effects are typically observed in the nanomolar range across a wide variety of

cancer cell lines.
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Table 1: In Vitro Anti-Proliferative Activity of ONC212
Cell Line

Cancer
Type

Parameter
ONC212
Value (µM)

ONC201
Value (µM)

Reference

Panel of 7

lines

Pancreatic

Cancer
GI₅₀ 0.1 - 0.4 4.0 - 9.0

SW480 Colon Cancer IC₅₀ ~0.1 >3.0

MV4-11

Acute

Myeloid

Leukemia

IC₅₀ ~0.1 >3.0

MOLM-13

Acute

Myeloid

Leukemia

IC₅₀ ~0.1 >3.0

Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values are highly

dependent on the specific assay conditions and duration of treatment.

Experimental Protocols
ClpP Activation Assay (In Vitro Fluorometric Assay)
This protocol assesses the ability of a compound to directly activate the proteolytic activity of

recombinant human ClpP.

Principle: In the absence of its ClpX chaperone, ClpP has minimal activity against peptide

substrates. An activating compound like ONC212 will induce ClpP's catalytic function,

causing it to cleave a fluorogenic substrate and produce a measurable fluorescent signal.

Reagents & Materials:

Recombinant human ClpP protein.

Fluorogenic peptide substrate (e.g., Ac-WLA-AMC or Suc-LLVY-AMC).

Assay Buffer (e.g., 50 mM Tris, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0).
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Test compound (ONC212) and vehicle control (DMSO).

Black 96-well or 384-well microplates.

Fluorescence plate reader.

Methodology:

Prepare serial dilutions of ONC212 in assay buffer.

In a microplate, add the recombinant ClpP enzyme to the wells containing either the test

compound or vehicle control.

Some protocols call for a pre-incubation step (e.g., 60 minutes at 37°C) to allow the

compound to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to each well.

Immediately place the plate in a fluorescence reader pre-set to the appropriate

excitation/emission wavelengths (e.g., 350 nm Ex / 460 nm Em for AMC-based

substrates).

Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase

(slope of the linear portion of the curve) is proportional to ClpP activity.

Plot the rate of reaction against the concentration of ONC212 to determine the EC₅₀ (half-

maximal effective concentration) for ClpP activation.

GPR132 Agonism Assay (IP-One HTRF Assay)
This protocol measures the activation of the Gαq signaling pathway downstream of GPR132.

Principle: GPR132 couples to Gαq, which activates phospholipase C, leading to the

production of inositol phosphates. This assay quantifies the accumulation of a stable

downstream metabolite, inositol monophosphate (IP-1), using Homogeneous Time-Resolved

FRET (HTRF).

Reagents & Materials:
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CHO-K1 or HEK293 cells stably overexpressing human GPR132.

IP-One HTRF assay kit (containing IP-1-d2 acceptor and anti-IP-1-Tb cryptate donor).

Stimulation buffer and lysis buffer (provided with kit).

Test compound (ONC212) and vehicle control (DMSO).

White 384-well microplates.

HTRF-compatible plate reader.

Methodology:

Seed the GPR132-expressing cells into a 384-well plate and incubate overnight.

Remove the culture medium and wash the cells with stimulation buffer.

Add serial dilutions of ONC212 (or control) to the cells and incubate for a specified period

(e.g., 90 minutes at 37°C) to allow for IP-1 accumulation.

Lyse the cells by adding the HTRF detection reagents (IP-1-d2 and anti-IP-1-Tb) prepared

in lysis buffer.

Incubate the plate at room temperature (e.g., overnight) to allow for antibody binding.

Read the plate on an HTRF reader, measuring fluorescence emission at 665 nm and 620

nm following excitation at 340 nm.

Calculate the HTRF ratio (665nm / 620nm * 10,000). The ratio is proportional to the

amount of IP-1 produced. Use a standard curve to quantify IP-1 concentration and

determine the EC₅₀ for GPR132 activation.

Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of ONC212 on the proliferation and viability of cancer cell

lines.
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Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP

present, which is an indicator of metabolically active cells. A decrease in ATP signifies

cytotoxic or cytostatic effects.

Reagents & Materials:

Cancer cell lines of interest.

Appropriate cell culture medium and supplements.

Test compound (ONC212) and vehicle control (DMSO).

CellTiter-Glo® Reagent.

Opaque-walled 96-well or 384-well plates.

Luminometer.

Methodology:

Seed cells at an appropriate density in an opaque-walled multi-well plate and allow them

to adhere overnight.

Treat the cells with a range of concentrations of ONC212 or vehicle control.

Incubate for a specified duration (e.g., 72 hours).

Equilibrate the plate to room temperature.

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Normalize the data to the vehicle-treated control cells and plot the percentage of viability

against the drug concentration to calculate the GI₅₀ or IC₅₀ value.
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Conclusion
ONC212 represents a novel therapeutic agent with a compelling and unique dual mechanism

of action. By simultaneously hyperactivating the mitochondrial protease ClpP and stimulating

the GPR132-ISR signaling axis, it induces a potent and synergistic anti-cancer effect. This

multi-targeted approach creates a robust cellular stress state that is highly effective in killing

cancer cells, including those resistant to other therapies. The preclinical data strongly supports

its continued development, with its efficacy in models of pancreatic cancer, leukemia, and other

malignancies highlighting its potential as a next-generation oncology therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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